4-(Cyclobutylmethyl)-1,1-Dioxo-1λ6-thian-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

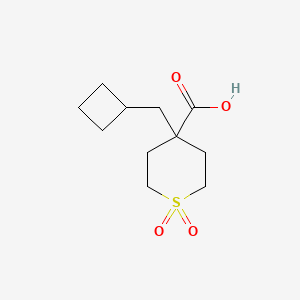

4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is an organic compound characterized by a cyclobutylmethyl group attached to a thiane ring, which is further functionalized with a carboxylic acid group

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that compounds within the thiane family exhibit promising antimicrobial properties. For instance, derivatives of thiane compounds have shown efficacy against various bacterial strains and fungi, suggesting that 4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid could be explored for similar applications .

Anticancer Properties

The compound's structural features may contribute to its potential as an anticancer agent. Research indicates that thiane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have demonstrated that certain thiane compounds exhibit significant cytotoxicity against multiple cancer cell lines .

Case Study 1: Anticancer Screening

In a study evaluating the anticancer activity of thiane derivatives, several compounds were screened against human breast adenocarcinoma (MCF7) cells. Results indicated that compounds with structural similarities to 4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid exhibited notable cytotoxic effects, with inhibition rates exceeding 70% at certain concentrations .

Case Study 2: Antimicrobial Efficacy

A series of thiane derivatives were tested for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial activity .

Comparative Analysis of Related Compounds

To better understand the potential applications of 4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid, a comparative analysis with similar thiane derivatives is presented below:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiane Ring: The thiane ring can be synthesized through the cyclization of appropriate diene precursors with sulfur sources under controlled conditions.

Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via alkylation reactions, where a cyclobutylmethyl halide reacts with the thiane ring in the presence of a base.

Oxidation to Form the Sulfone: The sulfur atom in the thiane ring is oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of 4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The sulfone can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols (for esterification), amines (for amidation), in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Further oxidized sulfone derivatives.

Reduction: Corresponding sulfide derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Wirkmechanismus

The mechanism of action of 4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, inhibiting their activity. The cyclobutylmethyl group provides steric hindrance, enhancing selectivity towards specific targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Cyclopropylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid

- 4-(Cyclopentylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid

- 4-(Cyclohexylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid

Uniqueness

4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity and selectivity profiles, making it a valuable compound for specific applications in research and industry.

Biologische Aktivität

4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is a sulfur-containing compound with potential biological activities that warrant detailed investigation. This article synthesizes existing research on its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.

- Molecular Formula : C10H16O4S

- CAS Number : 2090713-34-9

- Molar Mass : 232.3 g/mol

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, particularly enzymes and cellular processes. Below are the key areas of activity based on current research findings.

Enzyme Inhibition

One significant area of research is the compound's ability to inhibit specific enzymes, notably xanthine oxidase (XO), which is involved in purine metabolism and associated with conditions like gout.

- Xanthine Oxidase Inhibition : Preliminary studies suggest that derivatives of thiane compounds exhibit varying degrees of xanthine oxidase inhibitory activity. For example, related compounds have shown IC50 values ranging from 3.6 to 9.9 μM for effective inhibition .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound 5k | 8.1 | Xanthine Oxidase Inhibitor |

| Compound 5j | 3.6 | Xanthine Oxidase Inhibitor |

This suggests that 4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid may also possess similar inhibitory properties, although specific data on this compound is limited.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The antioxidant potential of related thiane derivatives has been explored, indicating moderate antioxidant activity .

Case Studies and Research Findings

While direct studies on 4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid are scarce, related compounds provide insights into its potential biological effects.

- Anticancer Potential : Research on similar thiane compounds has highlighted their ability to induce apoptosis in cancer cells through various mechanisms . For instance, studies indicated that certain derivatives promoted apoptosis in K562 cells in a dose-dependent manner.

- Cardiovascular Applications : Compounds with similar structures have been investigated for their antihypertensive properties, suggesting a potential role for thiane derivatives in managing blood pressure through ACE inhibition .

Eigenschaften

IUPAC Name |

4-(cyclobutylmethyl)-1,1-dioxothiane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4S/c12-10(13)11(8-9-2-1-3-9)4-6-16(14,15)7-5-11/h9H,1-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGXYQITXMBBCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2(CCS(=O)(=O)CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.